
AZD2858
准备方法
- 不幸的是,文献中没有 readily available 的 AZ2858 的具体合成路线和反应条件。 它是在研究实验室通过化学过程合成的。
- 对于工业生产,需要进一步优化和放大,但这些信息是专有的,未公开。
化学反应分析
- AZ2858 由于其 GSK-3 抑制活性,可能经历各种反应。这些反应可能包括磷酸化、去磷酸化以及与其他细胞成分的相互作用。
- 这些反应中常用的试剂和条件将取决于具体情况和应用。需要进行详细研究以阐明确切的机制和产物。
科学研究应用
化学: AZ2858 作为一种有价值的工具化合物,用于研究 GSK-3 相关通路和信号级联。
生物学: 研究人员使用 AZ2858 研究 Wnt 信号通路、细胞命运决定和干细胞分化。
医学: 其潜在的治疗应用包括骨骼相关疾病、神经退行性疾病和癌症。
工业: 虽然没有直接用于工业,但了解 GSK-3 抑制可以为药物开发和疾病治疗策略提供信息。
作用机制
- AZ2858 抑制 GSK-3,导致 β-连环蛋白稳定 并激活 Wnt 通路。这种激活影响基因表达、细胞命运和组织稳态。
- 分子靶标涉及 GSK-3 本身、β-连环蛋白和下游效应器。确切的通路可能因细胞环境而异。
相似化合物的比较
- AZ2858 的独特之处在于它对 GSK-3 的选择性和激活 Wnt 信号通路的 ability。
- 类似的化合物包括其他 GSK-3 抑制剂,如 BAY 11-7082 、P5091 和 LDN-57444 。 它们的机制和应用有所不同。
生物活性
AZD2858 is a selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), which has garnered attention for its potential therapeutic applications in various biological contexts, particularly in bone healing and oncology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and experimental data.
GSK-3 is a serine/threonine kinase that plays a crucial role in several cellular processes, including metabolism, cell proliferation, and survival. Inhibition of GSK-3 by this compound leads to the activation of the Wnt/β-catenin signaling pathway, which is vital for bone formation and repair. By preventing the degradation of β-catenin, this compound promotes osteoblastic differentiation and enhances bone healing processes.
Fracture Healing in Rats
A pivotal study investigated the effects of this compound on fracture healing in rats. The study involved creating femoral fractures and administering this compound at a dose of 30 μmol/kg daily for three weeks. Key findings included:
- Increased Mineral Density : Peripheral quantitative computed tomography (pQCT) showed a significant increase in mineral density (28% at 2 weeks and 38% at 3 weeks) in the calluses of treated rats compared to controls.
- Enhanced Bone Strength : Four-point bending tests indicated that fractures healed with greater strength in this compound-treated animals, demonstrating direct bone repair without an endochondral component .
Time Point | Mineral Density Increase (%) | Mineral Content Increase (%) | Strength Increase |
---|---|---|---|
2 Weeks | 28 | 81 | Significant |
3 Weeks | 38 | 93 | Significant |
These results suggest that this compound effectively drives mesenchymal cells toward an osteoblastic lineage, facilitating rapid bone repair.
Oncological Applications
This compound has also been explored for its cytotoxic effects on cancer cells, particularly glioma. In vitro studies demonstrated that:
- Induction of Cell Death : this compound exposure led to mitotic defects and cell death in patient-derived glioma cell lines (GBM1 and GBM4). The compound induced centrosome disruption and S-phase arrest, contributing to tumor growth delay.
- Adjuvant Therapy Potential : When combined with radiation therapy, this compound enhanced cytotoxicity in glioma xenografts, indicating its potential as an effective adjuvant treatment .
Case Studies and Clinical Trials
Clinical investigations have further elucidated the role of this compound in treating various conditions:
- CNS Disorders : A review highlighted the use of GSK-3 inhibitors like this compound in clinical trials for CNS disorders such as Alzheimer’s disease and bipolar disorder. The compound's ability to modulate neuroinflammation and promote neuroprotection has been noted .
Disease | Clinical Trials Involved |
---|---|
Alzheimer’s | Multiple trials |
Bipolar Disorder | Several inhibitors used |
Glioma | Ongoing studies |
属性
IUPAC Name |
3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O3S/c1-27-9-11-28(12-10-27)32(30,31)17-6-4-15(5-7-17)18-14-24-20(22)19(26-18)21(29)25-16-3-2-8-23-13-16/h2-8,13-14H,9-12H2,1H3,(H2,22,24)(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCSBLWRGCOVPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CN=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486424-20-8 | |
Record name | 3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-(3-pyridyl)pyrazine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。